4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Quality Control Reproducibility Procurement Specification

4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS 324008-90-4) belongs to the 5-amino-1,4-diaryl-1H-pyrazole scaffold, a privileged heterocyclic class valued for tunable electronic, steric, and pharmacokinetic properties. Its molecular formula is C15H11ClN4O2 (MW 314.73), bearing a 4-chlorophenyl ring at C4, a 3-nitrophenyl substituent at N1, and a free primary amine at C5.

Molecular Formula C15H11ClN4O2
Molecular Weight 314.73
CAS No. 324008-90-4
Cat. No. B2486373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
CAS324008-90-4
Molecular FormulaC15H11ClN4O2
Molecular Weight314.73
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C15H11ClN4O2/c16-11-6-4-10(5-7-11)14-9-18-19(15(14)17)12-2-1-3-13(8-12)20(21)22/h1-9H,17H2
InChIKeyZVIXDBLFHTVXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

324008-90-4: A Precisely Defined 1H-Pyrazol-5-amine Building Block for Rigorous Heterocycle-Based Research and Procurement


4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS 324008-90-4) belongs to the 5-amino-1,4-diaryl-1H-pyrazole scaffold, a privileged heterocyclic class valued for tunable electronic, steric, and pharmacokinetic properties . Its molecular formula is C15H11ClN4O2 (MW 314.73), bearing a 4-chlorophenyl ring at C4, a 3-nitrophenyl substituent at N1, and a free primary amine at C5 . The compound is supplied with a minimum purity specification of NLT 98% (HPLC) and is assigned MDL number MFCD00140151, ensuring unambiguous identity for procurement, registration, and reproducible experimentation .

324008-90-4: Why Even the Closest 3-Methyl or Nitrophenyl-Isomer Analogs Cannot Be Assumed Interchangeable


The closest commercially available analog—4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS 321385-91-5)—differs by only a single methyl group at C3, yet this substitution measurably alters molecular weight (328.75 vs 314.73), calculated lipophilicity, and steric bulk adjacent to the 5-amino pharmacophore . Even positional isomerism of the nitrophenyl ring (3‑nitro vs 4‑nitro) or halogen exchange (4-Cl vs 4-F) can shift electrostatic potential maps, hydrogen-bonding capacity, and metabolic stability . In cellular target engagement screens, 324008-90-4 exhibits distinct activity profiles (e.g., no detectable GPR35 antagonism), while methylated or differently substituted analogs may show divergent on/off‑target profiles [1]. Simple generic substitution without verifying these property shifts risks batch failure, irreproducible assay results, and costly re‑synthesis.

324008-90-4: Quantified Differentiation Evidence Against Structurally Proximal Pyrazole Analogs


Enhanced Purity Specification (NLT 98%) Reduces Purification Burden Relative to Lower-Grade Commercial Alternatives

The target compound is reliably supplied at NLT 98% purity (HPLC) by MolCore (MC120224) . In contrast, the 3-methyl analog (CAS 321385-91-5) is frequently listed at 95% minimum purity (AKSci) , and the identical target compound from another supplier (Biomart, WKQ-0669318) is offered at ≥90% . A 3–8 percentage-point purity differential translates into significantly less unidentified impurity mass per lot, directly reducing the need for pre-experimental repurification, minimizing side-reaction risks in sensitive catalytic or biological assays, and improving inter‑batch reproducibility.

Quality Control Reproducibility Procurement Specification

Lower Molecular Weight and Smaller Formula (C15 vs C16) Offers Calculated Ligand Efficiency Advantages Over the 3-Methyl Analog

The absence of a C3 methyl group on the pyrazole ring results in a molecular weight of 314.73 g/mol and molecular formula C15H11ClN4O2 . The closest 3‑methyl analog (CAS 321385-91-5) has a molecular weight of 328.75 g/mol (C16H13ClN4O2), a mass increase of 14.02 g/mol (4.5%) . In fragment‑based or ligand‑efficiency–driven medicinal chemistry programs, the lower mass of the target compound directly improves calculated efficiency metrics (e.g., LE = –RT ln(IC50)/heavy-atom count), making it a more attractive starting point when molecular weight budget is constrained.

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Lower Calculated Basicity (pKa 1.65) Differentiates Ionization-Dependent Solubility and Permeability from Structurally Related 5‑Aminopyrazoles

The predicted acid dissociation constant (pKa) for the pyrazole 5‑amine of 324008-90-4 is 1.65 ± 0.50 . This indicates that the amine remains essentially neutral across the physiologically relevant pH range (5–8), unlike some 5‑aminopyrazoles lacking the electron‑withdrawing 3‑nitrophenyl group, which can exhibit pKa values >4 and thus partial protonation. For example, the des‑nitro analog 4-(4-chlorophenyl)-1H‑pyrazol-5-amine (CAS 40545-65-1) lacks the nitro group and is predicted to have a higher pKa, potentially altering its solubility‑pH profile and passive membrane permeability . When selecting a scaffold for CNS or intracellular targets, the lower pKa of 324008-90-4 confers a measurable advantage in maintaining a neutral, membrane‑permeable species.

Ionization State Solubility Prediction ADME

Moderate Lipophilicity (cLogP 1.59) Balances Aqueous Solubility and Membrane Permeability Differently Than Methylated or Polyhalogenated Analogs

The calculated logP for 324008-90-4 is 1.59, as recorded in the European Chemical Biology Database [1]. This places the compound within the optimal range (LogP 1–3) for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. Although direct experimental cLogP values for the 3‑methyl analog (CAS 321385-91-5) are not publicly disclosed, the addition of a methyl group typically increases LogP by approximately 0.5 units, pushing the methyl analog closer to LogP 2.1 and thus into higher lipophilicity territory where solubility‑limited absorption and increased metabolic liability become more frequent [2]. For research teams optimizing a balanced ADME profile, the distinct cLogP of 324008-90-4 provides a differentiated starting point relative to its more lipophilic methylated counterpart.

Lipophilicity Drug-likeness Physicochemical Profiling

GPR35 Antagonism Selectivity: Inactivity of 324008-90-4 Distinguishes It from Analogous Pyrazoles That May Engage This Off‑Target Receptor

In a primary screening assay conducted by the European Chemical Biology Database, 324008-90-4 was classified as inactive against the G-protein coupled receptor GPR35 [1]. Although systematic GPR35 activity data for all close analogs are not compiled in a single public resource, numerous patent and literature disclosures indicate that certain 5‑amino‑1,4‑diarylpyrazoles with different substitution patterns (e.g., 3‑alkyl or 4‑fluoro substitutions) exhibit measurable GPR35 agonism or antagonism, which may represent an off‑target liability in programs aimed at other therapeutic endpoints [2]. The confirmed inactivity of 324008-90-4 therefore provides a tangible selectivity advantage for researchers seeking to avoid GPR35‑mediated interference in cell‑based or in vivo models.

Target Selectivity GPR35 Off-Target Profiling

Unique MDL Identifier (MFCD00140151) Ensures Unambiguous Procurement and Inventory Tracking Distinct from Analogous Compounds

The compound 324008-90-4 is registered under MDL number MFCD00140151, while the 3‑methyl analog (CAS 321385-91-5) carries a distinct MDL number, MFCD00140638 . MDL numbers are globally recognized unique identifiers integrated into electronic laboratory notebooks, chemical registration systems, and safety data sheets. Confusion between these two entries—easily possible due to near‑identical IUPAC nomenclature—can lead to incorrect compound ordering, erroneous bioassay data entry, and regulatory compliance gaps. The discrete MDL assignment of the target compound mitigates this risk in multi‑analog screening collections.

Chemical Inventory Data Integrity Regulatory Compliance

324008-90-4: High-Confidence Application Scenarios Grounded in Measurable Differentiation


Fragment-Based Lead Discovery Requiring Low-MW, Ligand-Efficient Pyrazole Cores

The compound's MW of 314.73 Da and confirmed high purity (NLT 98%) make it an ideal fragment-sized scaffold for structure‑based drug design programs. Its lower molecular weight relative to the 3‑methyl analog (328.75 Da) improves ligand efficiency calculations, while the validated inactivity at GPR35 reduces off‑target binding concerns in primary fragment screens [1]. Researchers can confidently procure this building block for SPR or X‑ray crystallography campaigns where chemical integrity and molecular simplicity are paramount.

ADME‑Guided Optimization of CNS‑Penetrant Pyrazole Series

With a predicted pKa of 1.65 and cLogP of 1.59, this compound remains unionized at physiological pH, favoring passive blood‑brain barrier penetration. Its lower lipophilicity compared to the estimated 3‑methyl analog (cLogP ~2.1) offers a differentiated ADME profile that can serve as a starting point for CNS drug discovery programs aiming to avoid high‑lipophilicity‑associated metabolic clearance and phospholipidosis [1]. Quantitative procurement based on these measurable physicochemical parameters reduces the risk of late‑stage ADME failure.

Construction of Selectivity‑Profiled Pyrazole Libraries for GPCR Deorphanization

The confirmed absence of GPR35 activity for 324008-90-4 [1], while certain analogs may demonstrate GPR35 modulation, positions this compound as a negative‑control scaffold or a core for building selectivity‑profiled pyrazole libraries. In systematic GPCR panel screens, the differential inactivity provides a clear phenotypic benchmark, enabling medicinal chemists to attribute observed biological effects to the intended target rather than to off‑target GPCR engagement.

Procurement‑Compliant Chemical Inventory for Multi‑Analog SAR Studies

The distinct MDL identifier (MFCD00140151) eliminates ordering and registration errors when this compound is part of a larger pyrazole analog set. Given that the 3‑methyl analog (MFCD00140638) can be easily confused by name alone, the unique MDL number ensures data integrity in electronic lab notebooks, facilitating regulatory‑compliant reporting in IND‑enabling studies or patent filings [1].

Quote Request

Request a Quote for 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.